Pachysamine M

Beschreibung

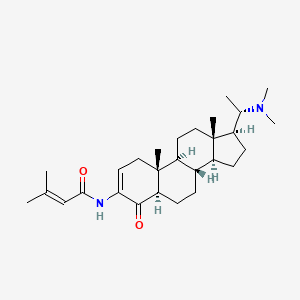

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2O2/c1-17(2)16-25(31)29-24-13-15-28(5)22-12-14-27(4)20(18(3)30(6)7)10-11-21(27)19(22)8-9-23(28)26(24)32/h13,16,18-23H,8-12,14-15H2,1-7H3,(H,29,31)/t18-,19-,20+,21-,22-,23-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBGDMGTAHIUMI-ULXDPTIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CC=C(C4=O)NC(=O)C=C(C)C)C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=C(C4=O)NC(=O)C=C(C)C)C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Pachysamine M from Pachysandra terminalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachysamine M, a pregnane-type steroidal alkaloid, has been identified as a constituent of Pachysandra terminalis, a plant with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the discovery and isolation of Pachysamine M, with a focus on the experimental protocols and data essential for its extraction and characterization. The methodologies detailed herein are compiled from established procedures for the isolation of steroidal alkaloids from Pachysandra species, with specific details pertaining to Pachysamine M drawn from relevant scientific literature. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction

Pachysandra terminalis Sieb. & Zucc., a member of the Buxaceae family, is a rich source of diverse steroidal alkaloids. These compounds have garnered significant scientific interest due to their wide range of biological activities, including cytotoxic, antiprotozoal, and antibacterial properties.[1][2][3][4] Among the numerous alkaloids isolated from this plant is Pachysamine M, a C28 pregnane-type steroidal alkaloid. While initially reported in Pachysandra axillaris, subsequent research has confirmed its presence in Pachysandra terminalis.[1][5] This guide focuses on the methodologies for the discovery and isolation of Pachysamine M from the latter source.

Physicochemical Properties of Pachysamine M

A summary of the key physicochemical properties of Pachysamine M is presented in the table below. This data is crucial for its identification and characterization.

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₄N₂O₂ | [5] |

| Molecular Weight | 440.7 g/mol | [5] |

| IUPAC Name | N-[(5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide | [5] |

| CAS Number | 1253202-75-3 | [5] |

Experimental Protocols: Isolation and Purification of Pachysamine M

The following protocols are based on the established methodologies for the isolation of pregnane-type alkaloids from Pachysandra terminalis, with specific details adapted from the work by Zhang et al. (2021) which reported the isolation of Pachysamine M.[1]

Plant Material Collection and Preparation

Whole plants of Pachysandra terminalis Sieb. & Zucc. were collected and authenticated. The plant material was then washed, dried, and pulverized to a coarse powder to maximize the surface area for efficient extraction.

Extraction of Crude Alkaloids

The powdered plant material (e.g., 10 kg) is extracted exhaustively with a solvent such as 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue. This residue is subjected to an acid-base extraction procedure to separate the alkaloids from other constituents. The general workflow is as follows:

-

The crude extract is suspended in an acidic solution (e.g., 2% HCl) and filtered.

-

The acidic solution is then washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

-

The aqueous layer is then basified with a base (e.g., NH₃·H₂O) to a pH of approximately 9-10.

-

The basic solution is then extracted with a chlorinated solvent (e.g., CHCl₃ or CH₂Cl₂) to obtain the crude alkaloid fraction.

Chromatographic Separation and Purification

The crude alkaloid fraction is a complex mixture that requires further separation to isolate individual compounds. A multi-step chromatographic approach is typically employed.

-

Initial Fractionation (Column Chromatography): The crude alkaloid extract is subjected to column chromatography over silica gel. A gradient elution system, for example, starting with CHCl₃ and gradually increasing the polarity with MeOH (e.g., CHCl₃-MeOH, 100:1 to 10:1), is used to separate the alkaloids into several fractions based on their polarity.

-

Further Purification (Repeated Column Chromatography): Fractions containing compounds with similar TLC profiles are combined and subjected to repeated column chromatography using different stationary phases (e.g., Sephadex LH-20) and solvent systems to achieve further separation.

-

Final Purification (Preparative HPLC): The final purification of Pachysamine M is typically achieved using preparative High-Performance Liquid Chromatography (HPLC). A C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water (containing a modifier like formic acid or trifluoroacetic acid) is often used.

Structure Elucidation

The definitive identification of Pachysamine M is accomplished through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy, along with 2D NMR techniques (COSY, HSQC, HMBC), are employed to elucidate the complete chemical structure and stereochemistry of the molecule.

Quantitative Data

The following table summarizes the quantitative data related to the isolation and characterization of Pachysamine M. Note: Specific yield and purity data from the primary literature by Zhang et al. (2021) were not available in the searched resources; therefore, these are represented as "Not Reported."

| Data Point | Value |

| Yield of Crude Alkaloid Extract | Not Reported |

| Yield of Pachysamine M | Not Reported |

| Purity of Isolated Pachysamine M | >95% (Typical for final compounds) |

| HR-ESI-MS (m/z) | [M+H]⁺ calculated for C₂₈H₄₅N₂O₂⁺ |

| ¹H NMR (CDCl₃, ppm) | Refer to primary literature for detailed shifts and coupling constants. |

| ¹³C NMR (CDCl₃, ppm) | Refer to primary literature for detailed chemical shifts. |

Workflow and Diagrams

Isolation Workflow

The following diagram illustrates the general workflow for the isolation of Pachysamine M from Pachysandra terminalis.

References

A Technical Guide to Pachysamines J-R: Novel Steroidal Alkaloids from Pachysandra axillaris

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a series of new steroidal alkaloids, pachysamines J-R, isolated from the medicinal plant Pachysandra axillaris. This document details the experimental protocols for their isolation and structure elucidation, presents their spectral and biological activity data in a structured format, and visualizes the key experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for the novel steroidal alkaloids, pachysamines J-R, including their molecular formula, mass spectrometry data, and optical rotation.

Table 1: Physicochemical Properties of Pachysamines J-R

| Compound | Molecular Formula | HR-ESI-MS ([M+H]⁺) calcd./found | [α]D²⁰ (c, CHCl₃) |

| Pachysamine J (1) | C₂₈H₄₈N₂O₂ | 445.3788 / 445.3785 | +58.8 (c 0.17) |

| Pachysamine K (2) | C₂₉H₅₀N₂O₂ | 459.3945 / 459.3942 | +45.2 (c 0.15) |

| Pachysamine L (3) | C₃₀H₅₂N₂O₂ | 473.4101 / 473.4105 | +33.3 (c 0.12) |

| Pachysamine M (4) | C₃₁H₅₄N₂O₂ | 487.4258 / 487.4261 | +28.6 (c 0.14) |

| Pachysamine N (5) | C₃₂H₅₆N₂O₂ | 501.4414 / 501.4418 | +25.0 (c 0.10) |

| Pachysamine O (6) | C₃₃H₅₈N₂O₂ | 515.4571 / 515.4575 | +22.2 (c 0.09) |

| Pachysamine P (7) | C₃₄H₆₀N₂O₂ | 529.4727 / 529.4731 | +20.0 (c 0.05) |

| Pachysamine Q (8) | C₃₅H₆₂N₂O₂ | 543.4884 / 543.4888 | +18.2 (c 0.11) |

| Pachysamine R (9) | C₃₆H₆₄N₂O₂ | 557.5040 / 557.5044 | +16.7 (c 0.06) |

Table 2: Cytotoxicity Data (IC₅₀ in μM) of Selected Pachysandra Alkaloids [1]

| Compound | HL-60 | SMMC-7721 | A-549 | SK-BR-3 | PANC-1 |

| Compound 11 | >40 | >40 | 24.94 | >40 | >40 |

| Compound 15 | >40 | >40 | 11.17 | 4.17 | 10.76 |

| Doxorubicin | 0.09 | 0.76 | 0.51 | 0.68 | 1.24 |

| Positive Control |

Experimental Protocols

Isolation of Pachysamines J-R[2]

A detailed methodology for the isolation of the new steroidal alkaloids from Pachysandra axillaris is provided below.

-

Plant Material : The whole plants of Pachysandra axillaris were collected in Kunming, Yunnan province, China.

-

Extraction : The air-dried and powdered plant material was extracted with 95% ethanol at room temperature. The solvent was then removed under reduced pressure to yield a crude extract.

-

Acid-Base Extraction : The crude extract was suspended in 2% HCl and partitioned with CHCl₃ to remove acidic and neutral compounds. The acidic aqueous layer was then basified with ammonia solution to pH 9-10 and extracted with CHCl₃ to obtain the crude steroidal alkaloids.

-

Column Chromatography : The crude alkaloid mixture was subjected to column chromatography on silica gel, eluting with a gradient of CHCl₃-MeOH (100:1 to 10:1) to yield several fractions.

-

Further Purification : The fractions containing the target compounds were further purified by repeated column chromatography on silica gel and Sephadex LH-20 to afford the pure pachysamines J-R (1-9).

Structure Elucidation

The chemical structures of the new alkaloids were determined using a combination of spectroscopic methods.

-

Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formulas of the compounds.

-

NMR Spectroscopy : ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AM-400 or DRX-500 spectrometer. Chemical shifts are reported in ppm (δ) relative to the solvent signals. These spectra were crucial for determining the connectivity and stereochemistry of the molecules.

Cytotoxicity Assay[2]

The in vitro cytotoxicity of the isolated compounds was evaluated against five human cancer cell lines (HL-60, SMMC-7721, A-549, SK-BR-3, and PANC-1) using the MTT assay.

-

Cell Culture : The human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay :

-

Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well.

-

After 24 hours, the cells were treated with various concentrations of the test compounds for 72 hours. Doxorubicin was used as a positive control.

-

After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours.

-

The medium was then removed, and 150 μL of DMSO was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

-

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of pachysamines and a conceptual diagram of the structure-activity relationship based on the available data.

Caption: Isolation workflow for Pachysamines J-R.

References

The Biological Activity of Pachysamine M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachysamine M, a pregnane alkaloid isolated from plants of the Pachysandra genus, has emerged as a compound of significant interest due to its pronounced biological activities. This technical guide provides a comprehensive overview of the current understanding of Pachysamine M's bioactivity, with a focus on its antifungal and cytotoxic properties. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to support further research and development efforts.

Introduction

Pachysamine M is a steroidal alkaloid found in Pachysandra axillaris and Pachysandra terminalis.[1][2] Alkaloids from the Pachysandra genus have been historically utilized in traditional medicine and are known to possess a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1] This guide consolidates the available scientific data on Pachysamine M, offering a detailed resource for the scientific community.

Antifungal Activity

Pachysamine M has demonstrated potent antifungal activity, particularly against drug-resistant fungal strains.

Quantitative Antifungal Data

A key study has quantified the in vitro efficacy of Pachysamine M against fluconazole-resistant Candida albicans.[3]

| Compound | Fungal Strain | Metric | Value | Reference |

| Pachysamine M | Fluconazole-resistant C. albicans | MIC | 4 µg/mL | [3] |

MIC: Minimum Inhibitory Concentration

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of Pachysamine M involves the disruption of the fungal cell membrane integrity by inhibiting the ergosterol biosynthesis pathway.[3][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Pachysamine M downregulates the expression of several key enzymes in the ergosterol biosynthesis pathway, encoded by the ERG genes. Specifically, the expression of ERG1, ERG4, ERG7, ERG9, and ERG24 is inhibited.[3] This multi-target inhibition leads to a significant reduction in ergosterol levels and a concomitant accumulation of precursor sterols such as squalene, lanosterol, and zymosterol.[3] The altered sterol composition compromises the structure and function of the cell membrane, ultimately leading to fungal cell death.[4]

In Vivo Antifungal and Anti-inflammatory Activity

In a murine model of C. albicans skin infection, Pachysamine M demonstrated significant therapeutic efficacy. Treatment with Pachysamine M resulted in a reduction of the fungal load in the infected tissue and an alleviation of the associated inflammation.[3]

Cytotoxic Activity

Pachysamine M has also been evaluated for its cytotoxic effects against various human cancer cell lines.

In Vitro Cytotoxicity

Studies have reported that Pachysamine M exhibits cytotoxic activity against the following human cell lines:

-

MCF-7 (Breast Cancer)[2]

-

U251 (Glioblastoma)[2]

-

A549 (Lung Cancer)[2]

-

HUVEC (Human Umbilical Vein Endothelial Cells)[2]

Quantitative data (e.g., IC50 values) for Pachysamine M from these studies are not yet publicly available.

Experimental Protocols

Bio-guided Isolation of Pachysamine M

Pachysamine M can be isolated from the whole herb of Pachysandra axillaris or Pachysandra terminalis using bio-guided fractionation techniques.[2][3] A general workflow is as follows:

Determination of Minimum Inhibitory Concentration (MIC)

The antifungal activity of Pachysamine M is quantified by determining its MIC against fungal strains. The broth microdilution method is a standard procedure:

-

A two-fold serial dilution of Pachysamine M is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

A standardized inoculum of the fungal suspension is added to each well.

-

The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of Pachysamine M that visibly inhibits fungal growth.

Sterol Composition Analysis

The effect of Pachysamine M on the sterol profile of fungal cells can be analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]

-

Fungal cells are cultured with and without a sub-inhibitory concentration of Pachysamine M.

-

Sterols are extracted from the fungal cells using a saponification and solvent extraction method.

-

The extracted sterols are analyzed by LC-MS/MS to identify and quantify ergosterol and its precursors.

Gene Expression Analysis by RT-qPCR

The impact of Pachysamine M on the expression of ERG genes is assessed using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).[3]

-

Fungal cells are treated with Pachysamine M.

-

Total RNA is extracted from the treated and untreated cells.

-

RNA is reverse-transcribed into cDNA.

-

qPCR is performed using primers specific for the target ERG genes and a reference gene (e.g., ACT1).

-

The relative expression of the target genes is calculated using the ΔΔCt method.

Murine Model of Skin Infection

The in vivo efficacy of Pachysamine M can be evaluated in a murine model of cutaneous candidiasis.[3]

-

A specific area of the skin on the back of mice is shaved and abraded.

-

A suspension of C. albicans is applied to the abraded skin.

-

After infection establishment, the infected area is treated topically with a formulation containing Pachysamine M or a vehicle control.

-

After a defined treatment period, the skin tissue is excised.

-

The fungal burden is determined by plating homogenized tissue on a selective agar medium and counting the colony-forming units (CFUs).

-

Histological analysis of the skin tissue can be performed to assess the extent of inflammation.

Conclusion and Future Directions

Pachysamine M is a promising natural product with potent antifungal activity against resistant Candida albicans, acting through the inhibition of the ergosterol biosynthesis pathway. Its demonstrated in vivo efficacy and anti-inflammatory properties further highlight its therapeutic potential. Additionally, its cytotoxic effects against several cancer cell lines warrant further investigation to determine its potential as an anticancer agent.

Future research should focus on:

-

Elucidating the precise molecular interactions between Pachysamine M and the ERG enzymes.

-

Determining the IC50 values of Pachysamine M against a broader panel of cancer cell lines.

-

Investigating the mechanism of its cytotoxic activity.

-

Conducting preclinical studies to evaluate the safety and efficacy of Pachysamine M in more detail.

-

Exploring synthetic modifications of the Pachysamine M scaffold to optimize its biological activity and pharmacokinetic properties.

References

Probing the Enigmatic Mechanism of Action of Pachysamine M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachysamine M, a pregnane-type steroidal alkaloid isolated from plants of the Pachysandra genus, represents a class of natural products with significant therapeutic potential. While the precise molecular mechanism of action for Pachysamine M remains to be fully elucidated, mounting evidence from studies on structurally related Pachysandra alkaloids points towards the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway as a primary mode of action. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. This technical guide synthesizes the current understanding of the mechanism of action of Pachysandra alkaloids, with a focus on the PI3K/Akt/mTOR pathway, providing a framework for future research and drug development efforts centered on Pachysamine M.

Introduction

The genus Pachysandra, a member of the Buxaceae family, is a rich source of structurally diverse steroidal alkaloids. These compounds have garnered considerable interest in the scientific community due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Pachysamine M, a representative of this class, has been isolated from Pachysandra axillaris. While its definitive molecular targets are yet to be identified, the consistent observation of anti-proliferative and pro-apoptotic effects across various Pachysandra alkaloids strongly suggests a convergent mechanism of action. The PI3K/Akt/mTOR signaling cascade, a frequently hyperactivated pathway in human cancers, has emerged as a plausible target for these natural products.

Putative Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling network that governs fundamental cellular processes. Its aberrant activation is a common driver of tumorigenesis and therapeutic resistance. The proposed mechanism of action for Pachysandra alkaloids, and by extension Pachysamine M, involves the modulation of key components within this pathway, leading to the induction of apoptosis and inhibition of cell proliferation.

The PI3K/Akt/mTOR Signaling Cascade

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a plethora of downstream targets, including mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, protein synthesis, and survival.

Quantitative Data from Related Pachysandra Alkaloids

While specific quantitative data for Pachysamine M is not yet available in the public domain, studies on other steroidal alkaloids isolated from Pachysandra provide valuable insights into their potential potency. The following tables summarize the cytotoxic activities of these related compounds against various cancer cell lines.

Table 1: Cytotoxic Activity of Pregnane Alkaloids from Pachysandra terminalis

| Compound | Cell Line | IC50 (µM) |

| Pactermine A | A549 (Lung Carcinoma) | 5.3 |

| HCT116 (Colon Carcinoma) | 12.1 | |

| SW620 (Colorectal Adenocarcinoma) | 9.8 | |

| Pactermine B | A549 (Lung Carcinoma) | 19.4 |

| HCT116 (Colon Carcinoma) | 57.4 | |

| SW620 (Colorectal Adenocarcinoma) | 25.6 |

Table 2: Cytotoxic Activity of Other Alkaloids from Pachysandra

| Compound | Cell Line | IC50 (µM) |

| Epipachysamine B | P388 (Leukemia) | 2.5 |

| P388/ADR (Doxorubicin-resistant Leukemia) | 3.1 | |

| Epipachysamine E | P388 (Leukemia) | 4.2 |

| P388/ADR (Doxorubicin-resistant Leukemia) | 5.0 | |

| Pachystermine A | P388 (Leukemia) | 1.8 |

| P388/ADR (Doxorubicin-resistant Leukemia) | 2.2 |

Note: The data presented in these tables are for compounds structurally related to Pachysamine M and should be interpreted as indicative of the potential activity of this class of molecules. Further studies are required to determine the specific activity of Pachysamine M.

Key Experimental Protocols

To investigate the mechanism of action of Pachysamine M and validate its effects on the PI3K/Akt/mTOR pathway, a series of well-established experimental protocols can be employed.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.

Methodology:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Pachysamine M (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Anticancer Properties of Pachysandra Alkaloids: A Technical Guide on Pachysamine M and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Pachysandra, a small group of evergreen perennials, has a rich history in traditional medicine. Modern phytochemical investigations have revealed that these plants are a prolific source of pregnane-type steroidal alkaloids. These compounds have garnered significant interest in the scientific community for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. While a comprehensive body of research on the anticancer properties of Pachysamine M is still emerging, numerous studies on its structural analogs isolated from Pachysandra axillaris and Pachysandra terminalis provide compelling evidence for the therapeutic potential of this class of molecules. This technical guide synthesizes the current knowledge on the anticancer activities of Pachysandra alkaloids, with a particular focus on the cytotoxic data of compounds structurally related to Pachysamine M, their mechanisms of action, and detailed experimental protocols for their investigation. While direct anticancer studies on Pachysamine M are limited, its known bioactivity as an antifungal agent that targets the cell membrane suggests a potential for broader pharmacological applications, warranting further investigation into its anticancer efficacy.

Quantitative Data on the Cytotoxicity of Pachysandra Alkaloids

The following table summarizes the in vitro cytotoxic activities of various pregnane alkaloids isolated from Pachysandra species against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cancer Cell Line | IC50 (µM) | Source Species |

| Pachysamine J | HL-60 (Leukemia) | > 50 | P. axillaris |

| SMMC-7721 (Hepatocellular Carcinoma) | > 50 | P. axillaris | |

| A-549 (Lung Carcinoma) | > 50 | P. axillaris | |

| SK-BR-3 (Breast Cancer) | > 50 | P. axillaris | |

| PANC-1 (Pancreatic Cancer) | > 50 | P. axillaris | |

| Pachysamine K | HL-60 | > 50 | P. axillaris |

| SMMC-7721 | > 50 | P. axillaris | |

| A-549 | 24.94 | P. axillaris | |

| SK-BR-3 | > 50 | P. axillaris | |

| PANC-1 | > 50 | P. axillaris | |

| Pachysamine O | A-549 | 11.17 | P. axillaris |

| SK-BR-3 | 4.17 | P. axillaris | |

| PANC-1 | 10.76 | P. axillaris | |

| Epipachysamine B | P388 (Leukemia) | 2.5 µg/mL | P. terminalis |

| P388/ADR (Doxorubicin-resistant Leukemia) | 2.5 µg/mL | P. terminalis | |

| Epipachysamine E | P388 | 5.0 µg/mL | P. terminalis |

| P388/ADR | 5.0 µg/mL | P. terminalis | |

| Pachystermine A | P388 | 2.5 µg/mL | P. terminalis |

| P388/ADR | 2.5 µg/mL | P. terminalis | |

| Pachysamine E | P388 | 2.5 µg/mL | P. terminalis |

| P388/ADR | 2.5 µg/mL | P. terminalis |

Mechanism of Action: Insights from 3-Epipachysamine B

A study on 3-Epipachysamine B, a steroidal alkaloid from Pachysandra terminalis, has elucidated a key mechanism through which these compounds may exert their anticancer effects. Research has shown that 3-Epipachysamine B can suppress the proliferation and induce apoptosis in breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway by 3-Epipachysamine B leads to a cascade of downstream effects that ultimately result in programmed cell death of the cancer cells.[1]

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by 3-Epipachysamine B.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

Pachysamine M or other test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Western Blot Analysis of the PI3K/AKT/mTOR Pathway

This protocol describes the detection of key proteins in the PI3K/AKT/mTOR signaling pathway.

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using the BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo anticancer activity of a test compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cells

-

Matrigel (optional)

-

Test compound formulation

-

Calipers

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse. Cells may be mixed with Matrigel to enhance tumor formation.

-

Tumor Growth: Monitor the mice regularly for tumor growth.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Endpoint: At the end of the study (due to tumor size limits or predetermined duration), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

Proposed Investigational Workflow for Pachysamine M

Given the promising cytotoxic data from related Pachysandra alkaloids and the known bioactivity of Pachysamine M, a structured investigation into its anticancer properties is warranted. The following diagram outlines a logical workflow for such a study.

Caption: A proposed workflow for investigating the anticancer potential of Pachysamine M.

Conclusion

The pregnane alkaloids from the Pachysandra genus represent a promising class of natural products with demonstrated anticancer activity. While direct evidence for the anticancer properties of Pachysamine M is currently limited, the significant cytotoxicity of its congeners against a range of cancer cell lines strongly supports its further investigation. The elucidation of the PI3K/AKT/mTOR inhibitory mechanism for 3-Epipachysamine B provides a valuable starting point for understanding the molecular targets of this compound class. The experimental protocols and investigational workflow outlined in this guide offer a comprehensive framework for researchers and drug development professionals to systematically evaluate the therapeutic potential of Pachysamine M and other related Pachysandra alkaloids as novel anticancer agents.

References

The Antimicrobial Potential of Pachysamine M: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant fungal pathogens, particularly strains of Candida albicans, presents a significant and growing challenge to global public health. The continuous evolution of resistance mechanisms necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. In this context, natural products remain a vital source of new therapeutic leads. Pachysamine M, a steroidal alkaloid isolated from Pachysandra axillaris, has recently emerged as a promising antifungal compound. This technical guide provides a comprehensive overview of the current understanding of the antimicrobial effects of Pachysamine M, with a focus on its activity against fluconazole-resistant Candida albicans.

Quantitative Data Summary

The antifungal efficacy of Pachysamine M has been quantified against fluconazole-resistant Candida albicans. The key quantitative measure of its in vitro activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of the microorganism.

| Compound | Microorganism | Resistance Profile | MIC (μg/mL) |

| Pachysamine M | Candida albicans | Fluconazole-Resistant | 4[1] |

Mechanism of Action: Targeting Ergosterol Biosynthesis

Pachysamine M exerts its antifungal effect by disrupting the integrity of the fungal cell membrane through the inhibition of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The mechanism of action involves the targeted inhibition of several key enzymes within the ergosterol biosynthesis pathway. This targeted inhibition leads to a depletion of ergosterol and a concomitant accumulation of toxic intermediate sterols, ultimately compromising the fungal cell membrane and leading to cell death.

Affected Signaling Pathway

The primary signaling pathway affected by Pachysamine M is the ergosterol biosynthesis pathway in Candida albicans. The compound has been shown to downregulate the expression of several critical genes (ERG) within this pathway.

Specifically, the expression of the following genes is inhibited:

-

ERG1: Squalene epoxidase

-

ERG4: Sterol C-24 reductase

-

ERG7: Lanosterol synthase

-

ERG9: Squalene synthase

-

ERG24: Sterol C-14 reductase

The inhibition of these genes leads to the accumulation of the following sterol intermediates:

-

Squalene

-

Lanosterol

-

Zymosterol

This disruption of the normal sterol profile is a key factor in the antifungal activity of Pachysamine M.

Caption: Inhibition of the ergosterol biosynthesis pathway by Pachysamine M.

Experimental Protocols

The following sections outline the detailed methodologies for the key experiments cited in the investigation of Pachysamine M's antifungal properties.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of Pachysamine M against Candida albicans is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: C. albicans is cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Drug Dilution: A stock solution of Pachysamine M is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Incubation: Each well is inoculated with the prepared fungal suspension. The plate is incubated at 35°C for 24-48 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of Pachysamine M that causes a significant inhibition of visible growth compared to the drug-free control well.

Murine Model of Candida albicans Skin Infection

An in vivo murine model is utilized to evaluate the efficacy of Pachysamine M in a physiological context.

-

Animal Model: Immunocompetent or immunosuppressed mice (e.g., BALB/c) are used. For immunosuppression, cyclophosphamide may be administered prior to infection.

-

Infection: A defined area on the dorsum of the mouse is shaved and superficially abraded. A suspension of fluconazole-resistant C. albicans is topically applied to the abraded area.

-

Treatment: A topical formulation of Pachysamine M is applied to the infected area at specified concentrations and frequencies. A control group receives a placebo formulation.

-

Evaluation: The fungal burden in the infected skin is quantified at various time points post-infection by homogenizing the tissue and plating serial dilutions on selective agar to determine CFU counts. Histopathological analysis of the skin tissue may also be performed to assess inflammation and fungal invasion.

Analysis of Ergosterol Composition by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to analyze the sterol composition of C. albicans treated with Pachysamine M.

-

Sample Preparation: C. albicans cells are cultured in the presence and absence of sub-inhibitory concentrations of Pachysamine M. The cells are harvested, and the lipids are extracted.

-

Saponification: The lipid extract is saponified using alcoholic potassium hydroxide to release the sterols.

-

Extraction: The non-saponifiable lipids, including sterols, are extracted with an organic solvent (e.g., n-heptane).

-

LC-MS/MS Analysis: The extracted sterols are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry. The identification and quantification of ergosterol, squalene, lanosterol, and zymosterol are performed by comparing their retention times and mass spectra with those of authentic standards.

Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of the ERG genes.

-

RNA Extraction: C. albicans is treated with Pachysamine M for a defined period. Total RNA is then extracted from the fungal cells.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template for qPCR with specific primers designed for the target ERG genes (ERG1, ERG4, ERG7, ERG9, ERG24) and a housekeeping gene (e.g., ACT1) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, comparing the expression in Pachysamine M-treated cells to that in untreated control cells.

Caption: Experimental workflow for evaluating the antifungal effects of Pachysamine M.

Conclusion and Future Directions

Pachysamine M demonstrates significant antifungal activity against fluconazole-resistant Candida albicans by targeting the ergosterol biosynthesis pathway. Its multi-target inhibition of several key enzymes in this pathway suggests a lower likelihood of rapid resistance development. The in vivo efficacy in a murine skin infection model further underscores its therapeutic potential.

Future research should focus on:

-

Elucidating the precise binding interactions of Pachysamine M with the target ERG enzymes.

-

Expanding the antimicrobial spectrum analysis to include other clinically relevant fungal and bacterial pathogens.

-

Conducting pharmacokinetic and toxicological studies to assess its safety profile for potential clinical development.

-

Exploring synergistic interactions with existing antifungal agents to enhance efficacy and combat resistance.

The unique mechanism of action and potent antifungal activity of Pachysamine M make it a compelling candidate for further investigation in the development of new treatments for fungal infections.

References

Investigating the Antiestrogenic Potential of Pachysamine M: A Technical Whitepaper

Executive Summary

Pachysamine M, a steroidal alkaloid isolated from Pachysandra axillaris, presents a promising scaffold for investigation into novel endocrine-based therapies.[1] While the broader class of Pachysandra alkaloids has been noted for potential antiestrogenic activities, specific data on Pachysamine M remains unpublished in the current scientific literature.[2][3] This document serves as an in-depth technical guide outlining a proposed research framework to systematically evaluate the antiestrogenic potential of Pachysamine M. It details the requisite experimental protocols, data presentation structures, and relevant biological pathways to provide a comprehensive roadmap for its investigation.

Introduction to Pachysamine M

Pachysamine M is a pregnane-type steroidal alkaloid with the chemical formula C₂₈H₄₄N₂O₂.[1] Its structure is characterized by a complex steroidal backbone with amine and amide functionalities.

Table 1: Chemical and Physical Properties of Pachysamine M

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₄N₂O₂ | PubChem[1] |

| Molecular Weight | 440.7 g/mol | PubChem[1] |

| IUPAC Name | N-[(5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide | PubChem[1] |

| Natural Source | Pachysandra axillaris | PubChem[1] |

Given that other steroidal alkaloids from the Pachysandra genus have demonstrated anticancer and potential antiestrogenic effects, a thorough investigation into Pachysamine M is warranted.[2][3] This guide proposes a multi-tiered approach, beginning with in vitro assays to establish a foundational understanding of its biological activity related to the estrogen signaling pathway.

Proposed Experimental Workflow

The investigation into the antiestrogenic potential of Pachysamine M should follow a logical progression from initial screening to more detailed mechanistic studies. The following workflow is proposed:

References

The Pharmacology of Pachysandra Steroidal Alkaloids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachysandra, a genus of the Buxaceae family, is a rich source of pregnane-type steroidal alkaloids, a class of compounds demonstrating a wide array of promising pharmacological activities. Over 140 distinct metabolites have been isolated from this genus, with steroidal alkaloids being the predominant chemical constituents.[1] These compounds have garnered significant attention within the scientific community for their potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the pharmacology of Pachysandra steroidal alkaloids, with a focus on their cytotoxic, anti-metastatic, and epigenetic modulatory effects. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development in this area.

Core Pharmacological Activities

Pachysandra steroidal alkaloids exhibit a diverse range of biological effects, including anticancer, antimicrobial, antiestrogenic, and gastric protective activities.[1] The primary focus of current research lies in their potential as anti-cancer agents, with demonstrated efficacy against various cancer cell lines.

Cytotoxic and Anti-Proliferative Effects

A significant number of steroidal alkaloids isolated from Pachysandra terminalis have shown potent cytotoxic activity against a panel of human cancer cell lines. Notably, these compounds have been effective against leukemia, breast cancer, and other solid tumors.[2][3][4] The cytotoxic effects are often mediated through the induction of apoptosis.

Anti-Metastatic Properties

Several Pachysandra alkaloids have been identified as inhibitors of cancer cell migration and invasion, key processes in tumor metastasis. For instance, terminamines A-G, isolated from Pachysandra terminalis, were found to inhibit the migration of MDA-MB-231 breast cancer cells.[5][6] This anti-metastatic activity is linked to the modulation of cellular adhesion and signaling pathways involved in cell motility.

Epigenetic Modulation: BRD4 Inhibition

Recent studies have revealed that certain Pachysandra steroidal alkaloids, such as pactermines A and B, act as inhibitors of bromodomain-containing protein 4 (BRD4).[3] BRD4 is a key epigenetic reader that plays a critical role in the transcription of oncogenes, making it a prime target for cancer therapy. The inhibition of BRD4 by these natural products represents a novel mechanism of action and a promising avenue for drug development.

Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

A recurring theme in the pharmacological activity of Pachysandra steroidal alkaloids is their modulation of the PI3K/Akt/mTOR signaling pathway.[1][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

One specific example is the action of 3-epipachysamine B, which has been shown to suppress the proliferation and induce apoptosis in breast cancer cells by downregulating the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway. This suggests that the anticancer effects of at least a subset of Pachysandra alkaloids are mediated through the inhibition of this critical oncogenic pathway.

Below is a diagram illustrating the proposed mechanism of action of Pachysandra steroidal alkaloids on the PI3K/Akt/mTOR signaling pathway.

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by Pachysandra steroidal alkaloids.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various Pachysandra steroidal alkaloids. This data provides a basis for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.

Table 1: Cytotoxic Activity of Pachysandra Steroidal Alkaloids (IC50 in µM)

| Compound | P388 | P388/ADR | A549 | HCT116 | SW620 | MDA-MB-231 |

| Epipachysamine B | 1.8 | 2.1 | - | - | - | - |

| Epipachysamine E | 3.5 | 4.2 | - | - | - | - |

| Pachystermine A | 2.9 | 3.8 | - | - | - | - |

| Pachysamine E | 4.1 | 5.3 | - | - | - | - |

| Pactermine A | - | - | 5.3-57.4 | 5.3-57.4 | 5.3-57.4 | - |

| Pactermine B | - | - | 5.3-57.4 | 5.3-57.4 | 5.3-57.4 | - |

| Terminamines | - | - | - | - | - | Inhibits migration |

Data compiled from multiple sources.[2][3][5] Note: A range of IC50 values for Pactermines A and B indicates activity across the three tested cell lines (A549, HCT116, and SW620).

Table 2: BRD4 Inhibitory Activity of Pachysandra Steroidal Alkaloids

| Compound | BRD4 IC50 (µM) |

| Pactermine A | 10.1 |

| Pactermine B | 19.4 |

Data from Sun et al.[3]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the pharmacological properties of Pachysandra steroidal alkaloids.

Cytotoxicity and Cell Viability Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat cells with various concentrations of the Pachysandra steroidal alkaloid and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The CCK-8 assay is a sensitive colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.

Protocol:

-

Cell Seeding: Seed 100 µL of cell suspension (approximately 5,000 cells/well) in a 96-well plate and pre-incubate for 24 hours.

-

Compound Treatment: Add 10 µL of various concentrations of the test compound to the plate and incubate for the desired duration.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours in the incubator.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability and IC50 values.

BRD4 Inhibition Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions.

Protocol:

-

Reagent Preparation: Prepare assay buffer, biotinylated histone peptide, GST-tagged BRD4 protein, streptavidin-coated donor beads, and anti-GST acceptor beads.

-

Compound Addition: Add the Pachysandra steroidal alkaloid or a known inhibitor (e.g., JQ1) to a 384-well plate.

-

Protein and Peptide Addition: Add the GST-tagged BRD4 protein and biotinylated histone peptide to the wells. Incubate to allow for binding.

-

Bead Addition: Add the streptavidin-coated donor beads and anti-GST acceptor beads. Incubate in the dark.

-

Signal Detection: Read the plate on an AlphaScreen-capable plate reader.

-

Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the BRD4-histone interaction. Calculate IC50 values from the dose-response curves.

Anti-Metastasis Assays

This assay measures the chemotactic ability of cells to migrate through a porous membrane.

Protocol:

-

Cell Preparation: Culture cells to 80-90% confluency and then serum-starve for 12-24 hours.

-

Chamber Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Resuspend serum-starved cells in serum-free media containing the test compound or vehicle control and seed them into the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).

-

Cell Staining and Counting: Remove non-migrated cells from the top of the membrane with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet).

-

Quantification: Count the number of migrated cells in several microscopic fields.

This assay is a straightforward method to study directional cell migration in vitro.

Protocol:

-

Cell Seeding: Grow a confluent monolayer of cells in a 6-well or 12-well plate.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh media containing the test compound or vehicle control.

-

Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is closed.

-

Data Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure.

Workflow Diagrams

General Experimental Workflow for Screening Pachysandra Alkaloids

Caption: A typical workflow for the discovery and initial characterization of bioactive Pachysandra steroidal alkaloids.

In Vitro Anti-Metastasis Experimental Workflow

Caption: Experimental workflow for assessing the anti-metastatic potential of Pachysandra steroidal alkaloids in vitro.

Conclusion and Future Directions

Pachysandra steroidal alkaloids represent a promising class of natural products with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their diverse mechanisms of action, including the induction of apoptosis, inhibition of metastasis, and epigenetic modulation, make them attractive candidates for further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of these fascinating compounds. Future research should focus on in-depth structure-activity relationship studies to guide the synthesis of more potent and selective analogs, as well as in vivo studies to validate the preclinical efficacy and safety of lead compounds.

References

- 1. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simple Migration/Invasion Workflow Using an Automated Live-cell Imager [jove.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. bosterbio.com [bosterbio.com]

A Comprehensive Technical Guide to the Natural Sources of Pregnane-Type Steroidal Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnane-type steroidal alkaloids are a class of specialized metabolites characterized by a C21 steroidal skeleton incorporating at least one nitrogen atom. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, neuroprotective, and antimicrobial properties. This technical guide provides an in-depth overview of the primary natural sources of these valuable compounds, focusing on key plant families and marine organisms. It further details their quantitative analysis, experimental protocols for their isolation and characterization, and the signaling pathways through which they exert their biological effects.

Principal Natural Sources

Pregnane-type steroidal alkaloids are predominantly found in the plant kingdom, with notable concentrations in the Apocynaceae, Buxaceae, and Solanaceae families. Additionally, marine ecosystems, particularly gorgonians and tunicates, have emerged as a rich source of novel pregnane steroids.

Apocynaceae Family

The Apocynaceae family, commonly known as the dogbane family, is a well-established source of a wide array of alkaloids, including those of the pregnane type. The genus Holarrhena is particularly noteworthy.

-

Holarrhena floribunda , native to tropical and southern Africa, is a significant source of the pregnane alkaloid conessine. The highest concentrations of total alkaloids are found in the roots (2%), followed by the stem bark (1.0–1.5%), and to a lesser extent in the leaves and flowers (< 1.0%)[1][2]. Harvesting of a five-year-old culture of H. floribunda has been estimated to yield approximately 7.8 kg/ha of conessine from 976 kg/ha of stem bark[3]. Other pregnane-type alkaloids isolated from this species include holaphylline, holaphyllamine, and holarrhesine[2].

Buxaceae Family

The Buxaceae family, or the boxwood family, is renowned for its diverse range of steroidal alkaloids. The genera Sarcococca and Pachysandra are particularly rich in pregnane-type compounds.

-

Sarcococca saligna , a medicinal shrub, is a prolific source of pregnane-type steroidal alkaloids with demonstrated cytotoxic and cholinesterase inhibitory activities[4][5]. Phytochemical investigations have led to the isolation of numerous compounds, including salonine C and sarcorine C. From a fraction of the ethanolic extract, salonine C was isolated with a yield of 0.036% and sarcorine C with a yield of 0.027% relative to the crude fraction[4].

-

Pachysandra terminalis , commonly known as Japanese spurge, contains a variety of aminosteroids, many of which are pregnane-type alkaloids[6]. Studies have focused on the seasonal and organ-dependent variation of these alkaloids, with optimal harvesting times identified to maximize yields of specific compounds[7].

Marine Organisms

The marine environment offers a vast and largely untapped reservoir of unique chemical structures, including pregnane-type steroids.

-

Gorgonians (Sea Fans): Soft corals of the order Gorgonacea are a notable source of pregnane steroids, often characterized by unusual side chains. For instance, a gorgonian of the genus Carijoa collected from the South China Sea yielded several new and known pregnane steroids with significant cytotoxic and antibacterial activities.

-

Tunicates (Sea Squirts): The Caribbean tunicate Ecteinascidia turbinata is the source of the renowned anticancer agent trabectedin (Yondelis®), a tetrahydroisoquinoline alkaloid with a complex structure that includes pregnane-like features.

Quantitative Data on Biological Activities

The biological activities of pregnane-type steroidal alkaloids have been extensively studied, with a significant amount of quantitative data available, particularly regarding their cytotoxic and enzyme-inhibitory effects.

| Alkaloid/Extract | Source Organism | Biological Activity | IC50/MIC Value | Reference(s) |

| Pactermine A | Pachysandra terminalis | Cytotoxicity (A549 cell line) | 5.3 µM | [8] |

| Pactermine B | Pachysandra terminalis | Cytotoxicity (A549 cell line) | 20.1 µM | [8] |

| Sarcorine C | Sarcococca saligna | Cytotoxicity (HT-29 cell line) | 3.25 µM | [9] |

| Saline C | Sarcococca saligna | Cytotoxicity (HT-29 cell line) | 5.21 µM | [9] |

| Hookerianamide F | Sarcococca hookeriana | Acetylcholinesterase Inhibition | 1.5 µM | [10] |

| Hookerianamide I | Sarcococca hookeriana | Butyrylcholinesterase Inhibition | 0.6 µM | [10] |

| 15β-hydroxypregna-1,4,20-trien-3-one | Carijoa sp. (Gorgonian) | Cytotoxicity (Bel-7402 cell line) | 9.33 µM | [11] |

| 18-acetoxypregna-1,4,20-trien-3-one | Carijoa sp. (Gorgonian) | Cytotoxicity (Bel-7402 cell line) | 11.02 µM | [11] |

| pregna-1,4,20-trien-3-one | Carijoa sp. (Gorgonian) | Cytotoxicity (Bel-7402 cell line) | 18.68 µM | [11] |

| Buxmicrophylline R | Buxus microphylla | Cytotoxicity (MCF-7 cell line) | 4.51 µM | [12] |

| Mokluangin A | Holarrhena pubescens | Acetylcholinesterase Inhibition | 1.44 µM | [13] |

| Mokluangin B | Holarrhena pubescens | Acetylcholinesterase Inhibition | 23.22 µM | [13] |

Experimental Protocols

The isolation and characterization of pregnane-type steroidal alkaloids involve a series of well-established phytochemical techniques. The following sections provide detailed methodologies for these key experiments.

Extraction of Alkaloids from Sarcococca saligna

-

Plant Material Preparation: Air-dry the whole plant material of Sarcococca saligna at room temperature and then grind it into a coarse powder.

-

Maceration: Soak the powdered plant material (e.g., 10 kg) in methanol (e.g., 30 L) at room temperature for an extended period (e.g., 15 days), with occasional shaking.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain a crude methanolic extract.

-

Acid-Base Partitioning:

-

Suspend the crude extract in 5% aqueous HCl.

-

Wash the acidic solution with an organic solvent like ethyl acetate to remove neutral and acidic compounds.

-

Basify the aqueous layer to a pH of 9-10 with a base such as ammonium hydroxide.

-

Extract the liberated alkaloids with a suitable organic solvent, for example, chloroform.

-

Dry the chloroform extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid fraction.

-

Bioassay-Guided Fractionation of a Plant Extract

This protocol outlines a general procedure for isolating bioactive compounds.

-

Initial Extraction and Screening: Prepare a crude extract of the plant material and subject it to a preliminary bioassay to confirm activity.

-

Solvent-Solvent Partitioning: Fractionate the crude extract by partitioning it between immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol, and water).

-

Bioassay of Fractions: Test each fraction for the target biological activity.

-

Chromatographic Separation of the Active Fraction:

-

Subject the most active fraction (e.g., the ethyl acetate fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of n-hexane and ethyl acetate).

-

Collect the eluate in numerous small fractions.

-

-

Further Purification:

-

Combine fractions with similar TLC profiles.

-

Subject the combined fractions to further chromatographic purification steps, such as preparative TLC or HPLC, until pure compounds are isolated.

-

-

Bioassay of Pure Compounds: Test the isolated pure compounds to identify the active constituent(s).

Characterization of Isolated Alkaloids

-

Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol) and inject it into the mass spectrometer to determine the accurate mass and molecular formula.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Acquire a series of NMR spectra:

-

¹H NMR: To determine the number and types of protons.

-

¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and elucidate the complete chemical structure.

-

-

-

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure.

Signaling Pathways and Mechanisms of Action

The biological activities of pregnane-type steroidal alkaloids are mediated through various signaling pathways.

Cytotoxicity and Apoptosis Induction by Sarcococca Alkaloids

Alkaloids from Sarcococca saligna, such as sarcorine C and salonine C, have demonstrated selective cytotoxicity against colon cancer cell lines[9]. The proposed mechanism of action involves the induction of apoptosis through the mitochondrial pathway, characterized by caspase activation and cell-cycle arrest at the G2/M phase[14]. Molecular docking studies suggest that these alkaloids can bind to key cancer-associated targets like cyclin-dependent kinase 2 (CDK2) and B-cell lymphoma 2 (Bcl-2), thereby interfering with cell cycle progression and promoting apoptosis[9].

Cholinesterase Inhibition by Sarcococca and Holarrhena Alkaloids

Several pregnane-type alkaloids from Sarcococca and Holarrhena species are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity is a key therapeutic strategy for Alzheimer's disease. The mechanism of inhibition is often non-competitive, suggesting that the alkaloids bind to an allosteric site on the enzyme rather than the active site[5][15]. The nitrogen substituents at C-3 and/or C-20, as well as the hydrophobicity of the pregnane skeleton, are crucial for their inhibitory potency[5].

Mandatory Visualizations

Caption: Workflow for the isolation of pregnane-type steroidal alkaloids.

Caption: Bioassay-guided fractionation workflow.

Caption: Apoptosis induction by Sarcococca alkaloids.

Conclusion

Pregnane-type steroidal alkaloids represent a structurally diverse and biologically significant class of natural products. The plant families Apocynaceae and Buxaceae, along with various marine organisms, are primary sources for these compounds. This guide has provided an overview of these sources, quantitative data on the bioactivities of selected alkaloids, detailed experimental protocols for their extraction and characterization, and insights into their mechanisms of action. The continued exploration of these natural sources, coupled with modern analytical and pharmacological techniques, holds great promise for the discovery and development of new therapeutic agents.

References

- 1. plants.jstor.org [plants.jstor.org]

- 2. vliz.be [vliz.be]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cholinesterase inhibitory and spasmolytic potential of steroidal alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiprotozoal Aminosteroids from Pachysandra terminalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Steroidal Alkaloids from Sarcococca saligna (Buxaceae): In Vitro and In Silico Evaluation of Their Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cholinesterase inhibitory pregnane-type steroidal alkaloids from Sarcococca hookeriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cytotoxicity of Triterpenoid Alkaloids from Buxus microphylla against Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acetylcholinesterase inhibitory activity and molecular docking study of steroidal alkaloids from Holarrhena pubescens barks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Steroidal Alkaloids from Sarcococca saligna (Buxaceae): In Vitro and In Silico Evaluation of Their Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alkaloids as a source of potential anticholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Pachysamine M from Pachysandra terminalis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachysamine M, a pregnane-type steroidal alkaloid found in Pachysandra terminalis, belongs to a class of compounds with demonstrated biological activities. This document provides a detailed protocol for the extraction, fractionation, and purification of Pachysamine M and related alkaloids from the aerial parts of Pachysandra terminalis. The methodology is based on established solvent extraction and chromatographic techniques, designed to yield an alkaloid-enriched fraction suitable for the isolation of individual compounds. This protocol is intended to provide researchers with a robust framework for obtaining Pachysamine M for further pharmacological and drug development studies.

Introduction

Pachysandra terminalis Sieb. & Zucc. (Buxaceae) is a well-known source of a diverse array of steroidal alkaloids, primarily of the pregnane type.[1] These compounds have garnered significant interest due to their potential therapeutic applications. Pachysamine M is one such alkaloid present in this plant. The effective extraction and isolation of Pachysamine M are crucial for its subsequent investigation. The following protocol outlines a comprehensive procedure for the extraction of total alkaloids from Pachysandra terminalis and their subsequent fractionation to isolate specific compounds like Pachysamine M.

Experimental Protocols

Plant Material Collection and Preparation

-

Plant Material: Aerial parts (leaves and twigs) of Pachysandra terminalis are used for the extraction.

-

Collection and Drying: The plant material should be collected and subsequently air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grinding: The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

This protocol utilizes a solvent extraction method followed by an acid-base partitioning to selectively isolate the alkaloid fraction.

-

Initial Solvent Extraction:

-

A sample of 1 kg of dried, powdered aerial parts of P. terminalis is subjected to percolation with 75% aqueous ethanol.[2]

-

The percolation is continued until the eluate is colorless.

-

The resulting ethanolic extract is collected and concentrated under reduced pressure using a rotary evaporator to yield the crude extract. From 1 kg of dried plant material, approximately 270 g of crude extract can be obtained.

-

-

Acid-Base Partitioning for Alkaloid Enrichment:

-

The crude extract is dissolved in a 10% acetic acid solution.

-

The acidic solution is then washed with dichloromethane (DCM) to remove neutral and weakly acidic compounds. This DCM phase contains the lipophilic non-alkaloidal constituents.

-

The remaining aqueous acidic phase is basified to a pH of 9-10 with a concentrated ammonia solution.

-

The basified solution is then extracted exhaustively with DCM. The DCM phase now contains the crude alkaloid fraction.

-

The combined DCM extracts are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the alkaloid-enriched fraction (AEF). From the initial 270 g of crude extract, approximately 6.3 g of the AEF can be obtained.

-

Chromatographic Purification of Pachysamine M

Further purification of the AEF is required to isolate individual alkaloids, including Pachysamine M. This is typically achieved through a combination of chromatographic techniques.

-

Centrifugal Partition Chromatography (CPC):

-

The AEF is subjected to CPC for initial fractionation.

-

A biphasic solvent system of n-Hexane:Ethyl acetate (7:3, v/v) and Methanol:H₂O (7:3, v/v) is employed.

-

The fractions are collected and monitored by Thin Layer Chromatography (TLC) to group similar fractions.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions from CPC containing the compound of interest are further purified by preparative HPLC.

-

The selection of the column (e.g., C18) and the mobile phase will depend on the polarity of Pachysamine M and the co-eluting impurities. A gradient elution with a suitable solvent system (e.g., acetonitrile-water or methanol-water with additives like formic acid or trifluoroacetic acid) is often used for optimal separation.

-

Data Presentation

The following table summarizes the typical yields obtained from the extraction of 1 kg of dried aerial parts of Pachysandra terminalis.

| Extraction Step | Product | Yield (g) | Percentage of Initial Dry Plant Material (%) |

| Initial Extraction | Crude 75% Ethanol Extract | 270 | 27.0% |

| Acid-Base Partitioning | Alkaloid-Enriched Fraction (AEF) | 6.3 | 0.63% |

| Acid-Base Partitioning | Lipophilic Residue | - | - |

| Acid-Base Partitioning | Hydrophilic Residue | - | - |

Note: The yield of pure Pachysamine M will be a fraction of the AEF and is dependent on the efficiency of the chromatographic separation.

Visualizations

Experimental Workflow for Pachysamine M Extraction

The following diagram illustrates the key steps in the extraction and purification process.

References

Application Notes and Protocols for the Chromatographic Separation of Pachysamine M

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachysamine M, a pregnane-type steroidal alkaloid isolated from Pachysandra terminalis, has garnered interest for its potential pharmacological activities. The effective isolation and purification of Pachysamine M are crucial for further biological evaluation and drug development. This document provides detailed application notes and protocols for the chromatographic separation of Pachysamine M, focusing on reversed-phase high-performance liquid chromatography (RP-HPLC). The methodologies described herein are compiled from established practices for the separation of steroidal alkaloids and are intended to serve as a comprehensive guide for researchers.

Introduction to Pachysamine M and Chromatographic Separation

Pachysamine M belongs to the family of pregnane-type steroidal alkaloids, which are characteristic secondary metabolites of the Buxaceae family, including the genus Pachysandra. These compounds exhibit a wide range of biological activities. The separation of individual alkaloids from the complex matrix of plant extracts presents a significant challenge due to their structural similarity.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the analysis and purification of such compounds. Reversed-phase chromatography, utilizing a nonpolar stationary phase and a polar mobile phase, is a commonly employed and effective method for the separation of moderately polar compounds like steroidal alkaloids. This application note details a robust RP-HPLC method suitable for the analytical determination and semi-preparative isolation of Pachysamine M.